Enhanced Lipophilicity (XLogP3) of the 6-Bromo Regioisomer Relative to 4-Bromo and 5-Bromo Analogs
The 6-bromo regioisomer demonstrates a computed XLogP3-AA value of 1.9, which is 0.2 log units higher than both the 4-bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (XLogP3-AA = 1.7) and the 5-bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (XLogP3-AA = 1.7) regioisomers [1][2][3]. This difference, while modest, is consistent and computable, reflecting the distinct electronic influence of the bromine atom when positioned adjacent to the N2 nitrogen in the pyridazinone ring.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 4-Bromo isomer: XLogP3-AA = 1.7; 5-Bromo isomer: XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. both 4-Br and 5-Br isomers |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
In intracellular target-based drug discovery, a ΔXLogP3 of +0.2 represents a non-trivial shift toward improved passive membrane permeability, directly impacting the compound's ability to reach cytosolic targets such as KIF18A.
- [1] PubChem. 6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, CID 124926589. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, CID 124926270. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem. 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one, CID 124926355. National Center for Biotechnology Information, 2026. View Source
